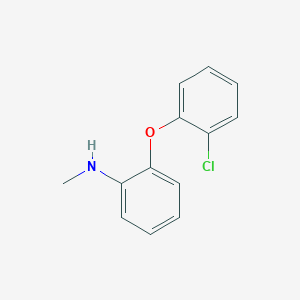

2-(2-Chlorophenoxy)-N-methylaniline

Beschreibung

2-(2-Chlorophenoxy)-N-methylaniline is an aromatic amine derivative featuring a 2-chlorophenoxy group attached to an aniline ring, where the nitrogen atom is substituted with a methyl group. This compound is synthesized via nucleophilic aromatic substitution reactions, as demonstrated in studies involving 2-chlorobenzoic acid and 2-chlorophenol (Fig. 2 in ). Its structural conformation has been analyzed using computational methods (AM1 calculations), revealing alignment with benzodiazepine pharmacophores, such as estazolam, particularly in the positioning of aromatic rings and proton-accepting groups (). This compound has been investigated for anticonvulsant activity, though its efficacy is highly dependent on substituent patterns and stereoelectronic properties .

Eigenschaften

CAS-Nummer |

832734-01-7 |

|---|---|

Molekularformel |

C13H12ClNO |

Molekulargewicht |

233.69 g/mol |

IUPAC-Name |

2-(2-chlorophenoxy)-N-methylaniline |

InChI |

InChI=1S/C13H12ClNO/c1-15-11-7-3-5-9-13(11)16-12-8-4-2-6-10(12)14/h2-9,15H,1H3 |

InChI-Schlüssel |

JDYWBOIHWAIUGN-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=CC=C1OC2=CC=CC=C2Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N-methylaniline typically involves the reaction of 2-chlorophenol with N-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 2-chlorophenol is reacted with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Chlorophenoxy)-N-methylaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenoxy)-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenoxy)-N-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme-substrate interactions or the disruption of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of 2-(2-chlorophenoxy)-N-methylaniline are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Key Trends

Substituent Effects on Bioactivity: Chlorine Position: Dichloro-substituted phenoxy groups (e.g., 2,4-dichloro) enhance anticonvulsant activity compared to mono-chloro analogues (). N-Substitution: N-methylaniline derivatives outperform N,N-dimethylaniline in enzymatic assays due to reduced steric hindrance ().

Conformational Alignment: Compounds with 2-(2-chlorophenoxy) groups show improved overlap with benzodiazepine receptors when paired with proton-accepting groups (e.g., oxadiazole nitrogens) ().

Synthetic Versatility: 2-(2-Chlorophenoxy)-N-methylaniline serves as a precursor for derivatives with varied applications, such as sulfonamides () and indole-thiophene hybrids ().

Data Tables and Research Findings

Anticonvulsant Activity of Quinazolinone Derivatives ()

| Compound | Substituent (Position 2) | Substituent (Position 3) | Relative Activity |

|---|---|---|---|

| 4a | 2-(2-Chlorophenoxy) | - | Inactive |

| 4b | 2-(2,4-Dichlorophenoxy) | - | High activity |

| 7e | 2-(2-Chlorophenoxy) | 3-(2-Chloroethyl)carbonylamino | Moderate activity |

| 7f | 2-(2,4-Dichlorophenoxy) | 3-(2-Chloroethyl)carbonylamino | Highest activity |

Structural Comparison with Estazolam ()

| Feature | 2-(2-Chlorophenoxy)-N-methylaniline | Estazolam |

|---|---|---|

| Aromatic Rings | Two (phenoxy + aniline) | Two (benzodiazepine core) |

| Proton-Accepting Groups | Oxadiazole nitrogen | Imidazole nitrogen |

| Conformational Match | 85% overlap with estazolam | Reference agonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.